N-(1-Acetylazetidin-3-yl)prop-2-enamide
Description
N-(1-Acetylazetidin-3-yl)prop-2-enamide is a synthetic amide derivative characterized by a prop-2-enamide group (-CO-NH-) attached to a 1-acetylazetidin-3-yl moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) is acetylated at the 1-position, which may influence its electronic and steric properties.
Properties
IUPAC Name |
N-(1-acetylazetidin-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-8(12)9-7-4-10(5-7)6(2)11/h3,7H,1,4-5H2,2H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGSNTJOAKBWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetylazetidin-3-yl)prop-2-enamide typically involves the reaction of azetidine derivatives with acylating agents. One common method includes the acylation of 1-acetylazetidine with acryloyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(1-Acetylazetidin-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(1-acetylazetidin-3-yl)prop-2-enoic acid.
Reduction: Formation of N-(1-acetylazetidin-3-yl)prop-2-enamine.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-Acetylazetidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exerting antiproliferative effects on cancer cells . The compound binds to the colchicine-binding site on tubulin, preventing the assembly of microtubules and leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(1-Acetylazetidin-3-yl)prop-2-enamide with structurally related amides from the evidence, focusing on key functional groups, molecular complexity, and substituent effects:
Key Observations:
- Ring Systems vs. Linear Chains : The target compound’s acetylazetidine group provides a compact, rigid structure compared to linear substituents in Moupinamide (phenethyl) or osimertinib (aryl-pyrimidine). Azetidine’s small ring size may enhance metabolic resistance compared to bulkier substituents .
Pharmacological and Industrial Relevance
- Anti-Inflammatory Potential: Natural amides like Moupinamide and ’s compound 10 demonstrate IC₅₀ values in the low micromolar range, suggesting that the target’s enamide group could contribute to similar bioactivity .
- Pharmaceutical Applications : Osimertinib’s success as a prop-2-enamide-containing drug underscores the scaffold’s utility in kinase inhibition, though the target’s azetidine group may offer distinct selectivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
